3,3-Dimethoxybut-1-ene
Description
Contextualizing 3,3-Dimethoxybut-1-ene within Enol Ether Chemistry and Synthetic Utility
This compound belongs to the class of compounds known as acetal-alkenes, and more specifically, can be viewed as a derivative of a vinyl ether. An enol ether is an alkene that has an alkoxy substituent attached to one of the carbons of the double bond. wikipedia.org These compounds are characterized by an electron-rich double bond due to electron donation from the adjacent oxygen atom, which imparts distinct reactivity. wikipedia.org This makes them potent nucleophiles, susceptible to attack by various electrophiles. wikipedia.orgfiveable.me
The general structure of an enol ether is R₂C=CR-OR. wikipedia.org While this compound does not fit the strict definition of an enol ether as the alkoxy groups are not directly attached to the vinyl group, its reactivity is influenced by the proximate acetal (B89532) functionality. Acetals are functional groups with the structure R₂C(OR')₂, formed from the reaction of aldehydes or ketones with alcohols under acidic conditions. wikipedia.orgorganicchemistrytutor.com They are generally stable compounds and are often used as protecting groups for carbonyls in multi-step syntheses. masterorganicchemistry.com
The synthetic utility of enol ethers is extensive. They participate in a variety of chemical transformations, including:
Electrophilic Addition: They readily react with electrophiles like Brønsted acids. wikipedia.org
Cycloaddition Reactions: Enol ethers can act as dienophiles or dienes in reactions like the Diels-Alder cycloaddition to form complex cyclic structures. fiveable.me
Claisen Rearrangement: Certain types of vinyl ethers, specifically allyl vinyl ethers, undergo a powerful nih.govnih.gov-sigmatropic rearrangement to form γ,δ-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org
Polymerization: Simple vinyl ethers can be polymerized to form polyvinyl ethers. wikipedia.org
The compound this compound uniquely combines the alkene reactivity of a vinyl group with the structural features of an acetal. This duality suggests it could serve as a versatile building block in organic synthesis, potentially engaging in reactions typical of alkenes while the acetal group acts as a latent carbonyl or a directing group.
| Functional Group | General Structure | Key Characteristics | Common Reactions |
| Enol Ether | R₂C=CR-OR | Electron-rich double bond; nucleophilic character. wikipedia.orgfiveable.me | Electrophilic addition, cycloaddition, polymerization. wikipedia.orgfiveable.me |
| Acetal/Ketal | R₂C(OR')₂ | Stable to bases and nucleophiles; acid-labile; used as protecting groups. masterorganicchemistry.com | Hydrolysis to corresponding carbonyl with aqueous acid. organicchemistrytutor.com |
Evolution of Research on Vinyl Ethers and Related Acetal-Alkenes
Research into vinyl ethers and related compounds has a rich history, evolving significantly over the decades. Initially, the focus was on the synthesis and fundamental reactivity of simple alkyl enol ethers. researchgate.net These compounds were recognized as valuable intermediates due to their unique reactivity patterns. nih.gov A key discovery in this area was the Claisen rearrangement of allyl vinyl ethers, first reported in 1912, which became a powerful tool for carbon-carbon bond formation. wikipedia.orglibretexts.org This reaction proceeds through a concerted, pericyclic mechanism, typically requiring thermal conditions. wikipedia.orgorganic-chemistry.org
The development of synthetic methods was crucial. One established route to enol ethers involves the elimination reaction from acetals, highlighting the direct synthetic lineage from which a compound like this compound could be derived. acs.org The acid-catalyzed reaction of an alcohol with a carbonyl compound is a fundamental method for generating acetals, which can then be transformed. fiveable.me
In the latter half of the 20th century, a significant portion of research shifted towards silyl (B83357) enol ethers. researchgate.net These silicon-containing analogues offered different reactivity profiles and preparative advantages. However, there has been a renewed interest in alkyl enol ethers, recognizing their potential for ambiphilic reactivity—acting as both nucleophiles and electrophiles under different conditions. nih.govresearchgate.net This has led to the development of new metal-catalyzed reactions and applications in the synthesis of complex molecules and heterocycles. nih.gov
Despite this progress, the specific sub-class of acetal-alkenes, where the acetal and alkene are present in the same molecule but not directly conjugated, remains less explored. The evolution of research has laid a broad foundation, from fundamental reaction mechanisms like the Claisen rearrangement to the strategic use of protecting groups, but the specific potential of molecules like this compound is still largely on the research horizon.
| Era | Key Developments | Relevant Reactions/Concepts |
| Early 20th Century | Discovery and initial studies of vinyl ethers. | Claisen Rearrangement. wikipedia.orglibretexts.org |
| Mid-20th Century | Development of synthetic methods. | Synthesis of enol ethers from acetals, polymerization of vinyl ethers. wikipedia.orgacs.org |
| Late 20th Century | Rise of silyl enol ethers as versatile reagents. | Ireland-Claisen rearrangement. organic-chemistry.org |
| Contemporary | Renewed interest in alkyl enol ethers; new catalytic methods. | Metal-catalyzed cycloadditions, ambiphilic reactivity. nih.govresearchgate.net |
Identification of Key Research Gaps and Future Directions for this compound
A thorough review of the scientific literature reveals a significant research gap concerning this compound. While the chemistry of its constituent functional groups—the alkene and the acetal—is well-established, the compound itself has not been the subject of focused investigation. This scarcity of data presents a clear opportunity for future research.
Key research gaps and potential future directions include:
Synthesis and Characterization: The primary gap is the lack of reported, optimized syntheses for this compound. Future work should focus on developing efficient and scalable methods for its preparation, likely from precursors such as 3-buten-2-one or related compounds, followed by full spectroscopic characterization.
Reactivity Profiling: The reactivity of this compound is largely unexplored. Systematic studies are needed to understand how it behaves in fundamental organic reactions. For instance:
Electrophilic Additions: How does the acetal group influence the regioselectivity of additions across the double bond? Reactions with dilute aqueous acid, for example, could lead to interesting rearrangements and the formation of multifunctional products like 2,3-dimethylbutan-2-ol. vaia.comreddit.com
Metathesis: Its potential as a substrate in olefin metathesis reactions, a powerful tool for C-C bond formation, is unknown. wikipedia.org
Hydroboration-Oxidation: Investigating the stereochemical outcome of reactions like hydroboration-oxidation would provide valuable insight into the directing effects of the acetal moiety.
Application in Tandem Reactions: The dual functionality of this compound makes it an ideal candidate for tandem or cascade reactions. A reaction could be initiated at the alkene, followed by an acid-catalyzed transformation of the acetal group. For example, an initial epoxidation of the alkene followed by acid-catalyzed hydrolysis and intramolecular cyclization could provide access to novel heterocyclic scaffolds.
Polymerization Studies: While simple vinyl ethers are known to polymerize, the presence of the bulky acetal group in this compound might hinder this process. wikipedia.org Investigating its ability to act as a monomer could lead to new polymers with unique properties, where the acetal groups in the side chains could be later hydrolyzed to reveal carbonyl functionalities.
Computational Studies: Theoretical calculations, such as those using Density Functional Theory (DFT), could be employed to predict the compound's structural properties, reaction energetics, and spectroscopic signatures. hmc.edu This would complement experimental work and could help guide the design of new synthetic applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
72757-52-9 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3,3-dimethoxybut-1-ene |
InChI |
InChI=1S/C6H12O2/c1-5-6(2,7-3)8-4/h5H,1H2,2-4H3 |
InChI Key |
QGLWRYCBMDKTJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)(OC)OC |
Origin of Product |
United States |
Mechanistic Investigations of 3,3 Dimethoxybut 1 Ene Reactivity
Electrophilic Transformations at the Vinylic Moiety
The carbon-carbon double bond in 3,3-dimethoxybut-1-ene is an area of high electron density, making it a prime target for electrophiles. The subsequent reactions can proceed through various pathways, leading to a diversity of products. The stability of the intermediates formed during these reactions plays a crucial role in determining the final outcome.
Protonation Pathways and Carbocation Intermediates in Alkene Analogues
The addition of an electrophile, such as a proton from a hydrohalic acid, to an unsymmetrical alkene initiates the formation of a carbocation intermediate. chemistrysteps.compressbooks.pub The stability of this carbocation is paramount in dictating the reaction's progression. chemistrysteps.comchemistrysteps.com Carbocation stability follows the order: tertiary > secondary > primary, due to the stabilizing effects of alkyl groups. chemistrysteps.comchemistrysteps.com
In the case of structurally similar alkenes, protonation of the double bond leads to the formation of the most stable carbocation. pearson.com For example, in the reaction of 3,3-dimethylbut-1-ene with dilute aqueous sulfuric acid, the initial protonation of the double bond forms a secondary carbocation. pearson.com This intermediate can then undergo further reactions.
It's important to note that vinyl cations, where the positive charge resides on a double-bonded carbon, are also known intermediates in certain reactions, such as the acid-catalyzed hydration of some alkynes. wikipedia.orgucla.edu However, for many simple alkenes, the formation of alkyl carbocations is the more common pathway. chemistrysteps.com The study of carbocation intermediates is crucial for understanding reaction mechanisms and predicting product formation. beilstein-journals.orgmdpi.comresearchgate.net
Regioselectivity and Rearrangement Processes in Addition Reactions of Structurally Related Alkenes
The regioselectivity of electrophilic addition reactions to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile (usually a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. pressbooks.pubmasterorganicchemistry.com This rule is a direct consequence of the formation of the more stable carbocation intermediate. chemistrysteps.comchemistrysteps.com
However, the initial formation of a carbocation can be followed by rearrangement processes if a more stable carbocation can be formed. chemistrysteps.com These rearrangements typically involve a 1,2-hydride shift or a 1,2-alkyl shift. chemistrysteps.com For instance, in the reaction of 3,3-dimethylbut-1-ene with an acid, the initially formed secondary carbocation can undergo a 1,2-methyl shift to form a more stable tertiary carbocation. pearson.com This rearranged carbocation then reacts with a nucleophile to yield the final product. chemistrysteps.com
The possibility of carbocation rearrangements must always be considered when predicting the products of electrophilic additions to alkenes, as it can lead to products with a different carbon skeleton than the starting material. chemistrysteps.commasterorganicchemistry.com
Table 1: Regioselectivity in Electrophilic Additions to Alkenes
| Alkene | Reagent | Major Product | Minor Product | Reference |
| Propene | HBr | 2-Bromopropane | 1-Bromopropane | masterorganicchemistry.com |
| 3,3-Dimethylbut-1-ene | H₂SO₄ (aq) | 2,3-Dimethylbutan-2-ol | 2,3-Dimethylbut-2-ene | pearson.com |
| 1-Methylcyclohexene | HCl | 1-Chloro-1-methylcyclohexane | Not specified | pressbooks.pub |
Radical Addition Mechanisms in Alkene Systems
In contrast to electrophilic additions, the radical addition of hydrogen bromide to alkenes, typically initiated by peroxides, proceeds via an anti-Markovnikov regioselectivity. chemistrysteps.com This change in regiochemistry is due to a different reaction mechanism involving radical intermediates. The reaction is initiated by the formation of a bromine radical, which then adds to the double bond. chemistrysteps.com
The addition of the bromine radical occurs at the less substituted carbon atom to form the more stable alkyl radical intermediate (tertiary > secondary > primary). chemistrysteps.com This radical then abstracts a hydrogen atom from HBr to form the final product and regenerate a bromine radical, continuing the chain reaction. chemistrysteps.com
Vinyl ethers have also been shown to undergo radical polymerization and cyclization reactions. researchgate.netacs.org The reactivity in these cases is influenced by the nature of the substituents on the vinyl group. researchgate.net
Nucleophilic Reactivity of the Acetal (B89532) Moiety in this compound
The acetal group in this compound, while generally stable under neutral and basic conditions, can exhibit nucleophilic reactivity, particularly after activation. fiveable.mepressbooks.publibretexts.org This reactivity allows for the construction of more complex molecular architectures.
Reactions with Binucleophiles Leading to Heterocyclic Frameworks
While direct reactions of this compound with binucleophiles to form heterocyclic frameworks are not extensively detailed in the provided context, the reactivity of related vinyl compounds provides insight into potential transformations. For example, vinyl azides are versatile building blocks for the synthesis of nitrogen-containing heterocycles. nih.govbenthamscience.com These reactions can proceed through various mechanisms, including those involving the azide (B81097) group acting as a nucleophile or an electrophile after transformation. nih.gov The unique reactivity of the vinyl group in conjunction with a reactive functional group allows for the construction of diverse heterocyclic systems. nih.gov
Role of Lewis Acids in Reaction Pathway Direction
Lewis acids play a significant role in activating acetals and directing the course of their reactions. nih.govchemrxiv.org In the context of reactions involving acetal-like structures, Lewis acids can coordinate to one of the oxygen atoms, making the acetal carbon more electrophilic and susceptible to nucleophilic attack. ucalgary.ca This activation is crucial for reactions where the acetal itself is intended to react. organic-chemistry.org
For instance, in Diels-Alder reactions, Lewis acids can enhance the reactivity of dienophiles, influencing both the rate and selectivity of the cycloaddition. mdpi.comresearchgate.net While not a direct reaction of the acetal moiety of this compound, this illustrates the general principle of Lewis acid catalysis in activating functional groups and controlling reaction pathways. The choice of Lewis acid can be critical in achieving the desired outcome and diastereoselectivity in certain reactions. nih.govchemrxiv.org
Catalytic Conversions of this compound
The catalytic hydrogenation of alkenes is a fundamental reaction in organic synthesis, involving the addition of hydrogen (H₂) across the double bond, typically in the presence of a metal catalyst. tcichemicals.com This process transforms unsaturated compounds into their saturated counterparts. For this compound, this reaction would yield 3,3-dimethoxybutane. Common heterogeneous catalysts for this transformation include platinum and palladium supported on carbon (Pt/C, Pd/C). tcichemicals.comorganic-chemistry.org Homogeneous catalysts, such as Wilkinson's catalyst, are also employed. tcichemicals.com The reaction mechanism generally involves the adsorption of both the hydrogen and the alkene onto the surface of the metal catalyst, facilitating the stepwise addition of hydrogen atoms to the double bond.
Deuteration, the incorporation of deuterium (B1214612) (a heavy isotope of hydrogen), is a powerful tool for elucidating reaction mechanisms and preparing isotopically labeled compounds for various scientific applications. researchgate.netd-nb.info Catalytic deuteration of an alkene like this compound can be achieved by substituting hydrogen gas (H₂) with deuterium gas (D₂). Alternatively, transfer deuteration methods utilize deuterium donors like heavy water (D₂O) or deuterated formic acid, which can offer milder reaction conditions and obviate the need for pressurized D₂ gas. marquette.edu Various transition metals, including iridium, ruthenium, palladium, and copper, have been shown to catalyze deuteration reactions effectively. researchgate.netmarquette.edunih.gov The choice of catalyst and deuterium source can influence the selectivity and efficiency of deuterium incorporation. marquette.edu
Below is a representative table illustrating typical conditions for the metal-catalyzed hydrogenation of a terminal alkene, which are applicable to this compound.
| Catalyst | Hydrogen/Deuterium Source | Solvent | Pressure | Temperature | Product |
| 10% Pd/C | H₂ | Ethanol | 1 atm | Room Temp. | 3,3-Dimethoxybutane |
| PtO₂ (Adam's catalyst) | H₂ | Acetic Acid | 1-3 atm | Room Temp. | 3,3-Dimethoxybutane |
| [Ir(cod)(PCy₃)(py)]PF₆ | D₂O/HCOOH | D₂O | N/A | 80 °C | Deuterated 3,3-Dimethoxybutane |
| RuCl₂(PPh₃)₃ | D₂ | Benzene | 10 atm | 50 °C | Deuterated 3,3-Dimethoxybutane |
This table presents illustrative conditions based on general procedures for alkene hydrogenation and deuteration.
Platinum complexes, alongside other noble metals, serve as catalysts in a variety of organic transformations, including those that form new carbon-carbon bonds. While palladium is more commonly associated with cross-coupling reactions, platinum catalysts are also capable of facilitating such transformations. These reactions are crucial for constructing more complex molecular skeletons from simpler precursors.
For an alkene like this compound, a plausible platinum-catalyzed C-C bond formation could involve its reaction with an organometallic reagent or an organic halide. The general catalytic cycle for such a reaction often involves several key steps:
Oxidative Addition: The platinum(0) catalyst reacts with an organic halide (R-X), inserting into the carbon-halogen bond to form a platinum(II) intermediate.
Alkene Coordination and Insertion: The alkene, this compound, coordinates to the platinum(II) center. This is followed by migratory insertion, where the alkene inserts into the platinum-carbon bond, forming a new C-C bond and a new platinum-alkyl intermediate.
β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to the metal) is eliminated, regenerating the alkene double bond in a new position and forming a platinum-hydride species.
Reductive Elimination: The platinum-hydride species reductively eliminates H-X, regenerating the active platinum(0) catalyst and completing the cycle.
While specific studies detailing platinum-mediated C-C bond formation with this compound are not extensively documented, the principles of platinum catalysis in olefin chemistry suggest its potential utility in such synthetic applications.
| Step | Description | Intermediate Formed |
| 1 | Oxidative Addition | LₙPt(II)(R)(X) |
| 2 | Alkene Insertion | LₙPt(II)-alkyl complex |
| 3 | β-Hydride Elimination | LₙPt(II)(H)(X) + Substituted Alkene |
| 4 | Reductive Elimination | LₙPt(0) + H-X |
This table outlines a generalized catalytic cycle for a Heck-type reaction, which can be mediated by platinum-group metals.
Tautomerism and Isomerization Pathways of Dimethoxy-Alkenes
Tautomers are constitutional isomers that readily interconvert, with the process typically involving the migration of a proton. scribd.comyoutube.com A classic example is keto-enol tautomerism, where a proton moves between an oxygen and an alpha-carbon. youtube.com For a compound like this compound, classical tautomerism is not a feasible pathway. This is because the molecule lacks a sufficiently acidic proton on an adjacent atom (like an oxygen in an enol) that can migrate to the double bond. stackexchange.com The hydrogen atoms on the carbons are not labile enough to participate in such an equilibrium under normal conditions. stackexchange.com
In contrast, isomerization is a more significant reaction pathway for this compound. Isomerization involves the rearrangement of atoms to form a different constitutional isomer, often through the migration of the double bond. Under acidic or metal-catalyzed conditions, the terminal double bond of this compound can migrate to form the more thermodynamically stable internal alkene, 3,3-dimethoxybut-2-ene.
The generally accepted rule for alkene stability is that it increases with the number of alkyl substituents on the double-bond carbons. Therefore, a disubstituted internal alkene is more stable than a monosubstituted terminal alkene. The mechanism for this isomerization often involves the protonation of the double bond to form a carbocation intermediate, followed by deprotonation at a different position to yield the rearranged alkene.
| Isomer | Structure | Substitution Pattern | Relative Stability |
| This compound | CH₂(H)C-C(OCH₃)₂CH₃ | Monosubstituted | Less Stable |
| 3,3-Dimethoxybut-2-ene | CH₃(H)C=C(H)C(OCH₃)₂ | Disubstituted (E/Z mixture possible) | More Stable |
Applications of 3,3 Dimethoxybut 1 Ene in Advanced Organic Synthesis
Role as a Key Building Block for Complex Molecular Architectures
Vinyl ethers are well-established as versatile building blocks in organic synthesis due to the electron-rich nature of their double bond, which makes them susceptible to electrophilic attack and participants in various cycloaddition reactions. The presence of the 3,3-dimethoxy group in 3,3-Dimethoxybut-1-ene would likely modulate this reactivity, introducing steric hindrance that could influence stereochemical outcomes and regioselectivity.
Precursor in Stereocontrolled Organic Transformations
The stereoelectronic properties of this compound suggest its potential as a precursor in stereocontrolled reactions. The methoxy (B1213986) group can direct the approach of electrophiles and reagents, while the bulky gem-dimethyl group can create a biased steric environment, influencing the formation of specific stereoisomers. Although specific examples involving this compound are not readily found, analogous transformations with other vinyl ethers are common in the literature. For instance, the hydroboration-oxidation of chiral vinyl ethers can proceed with high diastereoselectivity, yielding optically active alcohols. Similarly, reactions such as asymmetric dihydroxylation or epoxidation, when applied to this compound, could potentially lead to the formation of chiral diols and epoxides, which are valuable intermediates in the synthesis of complex molecules.
Utility in Annulation and Cycloaddition Reactions
Electron-rich alkenes like vinyl ethers are excellent partners in various annulation and cycloaddition reactions, providing a pathway to cyclic and heterocyclic frameworks. It is conceivable that this compound could participate in [4+2], [3+2], and [2+2] cycloadditions. In a Diels-Alder ([4+2]) reaction, it would act as the dienophile, reacting with a diene to form a six-membered ring. The regioselectivity of such a reaction would be governed by the electronic effects of the methoxy group.
While specific data for this compound is unavailable, the general reactivity of vinyl ethers in cycloadditions is well-documented. For example, their reaction with nitrones in 1,3-dipolar cycloadditions can yield isoxazolidine (B1194047) rings, which are precursors to valuable amino alcohols. The steric bulk of the this compound might be expected to influence the facial selectivity of such cycloadditions.
A hypothetical example of a [3+2] cycloaddition is presented below:
| Reactant 1 | Reactant 2 | Product Type | Potential Application |
| This compound | Nitrone | Isoxazolidine | Synthesis of 1,3-amino alcohols |
| This compound | Azide (B81097) | Triazoline | Precursor to aziridines or amines |
Contribution to Methodological Developments in Carbon-Carbon Bond Formation
The development of new methods for carbon-carbon bond formation is a cornerstone of organic synthesis. chemistry.coachnih.gov Vinyl ethers can serve as nucleophiles in their own right or be converted into more potent nucleophilic species. For instance, lithiation of vinyl ethers can generate vinyl anions, which are powerful reagents for forming new carbon-carbon bonds with various electrophiles.
Although no specific methodologies have been reported that exclusively utilize this compound, its structure suggests it could be a substrate in various known carbon-carbon bond-forming reactions. For example, in a Heck reaction, it could couple with an aryl or vinyl halide in the presence of a palladium catalyst. The steric hindrance at the 3-position might influence the rate and efficiency of such coupling reactions.
The following table outlines potential carbon-carbon bond-forming reactions where this compound could be a substrate, based on the known reactivity of similar compounds.
| Reaction Type | Coupling Partner | Catalyst/Reagent | Resulting Bond |
| Heck Reaction | Aryl/Vinyl Halide | Palladium Catalyst | C(sp2)-C(sp2) |
| Suzuki Coupling (after conversion to a vinylboronate) | Aryl/Vinyl Halide | Palladium Catalyst | C(sp2)-C(sp2) |
| Aldol-type reaction (after conversion to an enolate equivalent) | Aldehyde/Ketone | Acid/Base | C-C |
Strategic Application in the Synthesis of Functionalized Organic Molecules
The true value of a building block lies in its ability to be strategically incorporated into the synthesis of complex and functionalized organic molecules. The vinyl ether moiety in this compound can be considered a masked carbonyl group. Hydrolysis of the vinyl ether under acidic conditions would reveal a ketone functionality, which can then be used for a plethora of subsequent transformations.
This "masked carbonyl" strategy is a powerful tool in multistep synthesis, allowing for the protection of a reactive functional group while other parts of the molecule are being modified. For example, this compound could be carried through a synthetic sequence and then unmasked at a later stage to reveal the ketone for further elaboration, such as in a Wittig reaction or a Baeyer-Villiger oxidation.
While there is a lack of specific examples in the literature detailing the synthesis of functionalized molecules starting from this compound, its potential is evident from its structure. The combination of a reactive double bond and a masked carbonyl group within a sterically defined framework makes it a potentially interesting, albeit underutilized, tool for the synthetic chemist. Further research is needed to fully explore and document the synthetic utility of this particular compound.
Spectroscopic and Computational Characterization of 3,3 Dimethoxybut 1 Ene and Enol Ethers
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, allowing for the non-destructive investigation of molecular structure. For a compound like 3,3-Dimethoxybut-1-ene, a suite of spectroscopic methods is employed to confirm its identity and ascertain its structural details.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the connectivity of atoms and their spatial relationships. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect distinct signals for the vinyl protons (=CH₂ and =CH-), the methoxy (B1213986) protons (-OCH₃), and the methyl protons (-CH₃). The coupling constants (J-values) between the vinyl protons are particularly diagnostic for determining the stereochemistry (E/Z configuration) of the double bond in related enol ethers. nih.gov
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon environments. For this compound, distinct peaks would be anticipated for the two olefinic carbons (C1 and C2), the quaternary carbon bonded to two oxygens (C3), and the carbon of the methoxy groups. The chemical shifts of the olefinic carbons are characteristic of enol ethers. docbrown.infomdpi.com
In the broader context of enol ethers, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy are invaluable for stereochemical assignments. NOE experiments detect through-space interactions between protons, allowing chemists to determine which groups are close to each other in the three-dimensional structure, which is crucial for establishing relative stereochemistry in more complex molecules. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general principles of NMR spectroscopy.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| CH=CH₂ | ¹H | ~5.8 - 6.5 | Doublet of doublets (dd) |
| CH=CH₂ | ¹H | ~4.0 - 4.5 | Doublet of doublets (dd) |
| -OCH₃ | ¹H | ~3.2 - 3.5 | Singlet (s) |
| -C(OCH₃)₂-CH₃ | ¹H | ~1.2 - 1.5 | Singlet (s) |
| CH=CH₂ | ¹³C | ~140 - 150 | - |
| CH=CH₂ | ¹³C | ~85 - 95 | - |
| -C(OCH₃)₂-CH₃ | ¹³C | ~100 - 110 | - |
| -OCH₃ | ¹³C | ~50 - 55 | - |
| -C(OCH₃)₂-CH₃ | ¹³C | ~20 - 25 | - |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₆H₁₂O₂), the molecular weight is 116.16 g/mol . The molecular ion peak ([M]⁺) in the mass spectrum would be observed at an m/z of 116.
The fragmentation of enol ethers in MS is often predictable. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen) and inductive cleavage. miamioh.edu For this compound, a prominent fragmentation would be the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable oxonium ion, resulting in a peak at m/z 101 ([M-15]⁺). Another likely fragmentation is the loss of a methoxy radical (•OCH₃) to yield a peak at m/z 85 ([M-31]⁺). Further fragmentation could involve the cleavage of the bond between C2 and C3.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 116 | [C₆H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 101 | [C₅H₉O₂]⁺ | Loss of •CH₃ (M-15) |
| 85 | [C₅H₉O]⁺ | Loss of •OCH₃ (M-31) |
| 71 | [C₄H₇O]⁺ | Cleavage at C2-C3 bond |
| 59 | [C₂H₃O₂]⁺ | Fragment containing the dimethoxy group |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. A strong, sharp peak around 1640-1680 cm⁻¹ is characteristic of the C=C stretching vibration of the vinyl group. The C-O stretching of the ether linkages would typically appear as strong absorptions in the 1050-1250 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp²-hybridized carbons of the alkene would be seen just above 3000 cm⁻¹, while those for the sp³-hybridized carbons would appear just below 3000 cm⁻¹. nist.govchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Enol ethers, containing a π system, exhibit π → π* transitions. The wavelength of maximum absorption (λ_max) is sensitive to the extent of conjugation in the molecule. For a simple, non-conjugated enol ether like this compound, the λ_max for the π → π* transition is expected to be in the short-wavelength UV region, typically below 200 nm. utoronto.ca The presence of conjugation with other chromophores would shift this absorption to longer wavelengths. utoronto.ca
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=C (alkene) | Stretching | ~1640 - 1680 |
| =C-H (alkene) | Stretching | ~3010 - 3095 |
| C-O (ether) | Stretching | ~1050 - 1250 |
| -C-H (alkane) | Stretching | ~2850 - 2960 |
Computational Chemistry Approaches for Understanding this compound Reactivity and Properties
Computational chemistry uses theoretical principles to calculate and predict molecular properties. These methods complement experimental data and provide insights into molecular structure, stability, and reactivity that can be difficult to obtain through experiments alone.
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the electronic structure of molecules. For this compound, DFT calculations can be employed to optimize its three-dimensional geometry, predict its vibrational frequencies (to compare with experimental IR spectra), and calculate its electronic properties. clinicsearchonline.orgscifiniti.com
Key insights from these calculations include the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Enol ethers are known to be electron-rich alkenes due to the electron-donating effect of the alkoxy group. wikipedia.org Computational analysis would quantify this, showing a high energy HOMO that is primarily localized on the C=C double bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's reactivity; a smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reactivity. clinicsearchonline.org
Prediction of Reaction Mechanisms and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped out. rsc.org This allows chemists to understand the step-by-step pathway of a reaction and to determine the rate-limiting step by identifying the highest energy barrier (activation energy).
For reactions involving enol ethers, such as acid-catalyzed hydrolysis or cycloadditions, computational studies can model the structures of the transition states. nih.gov A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Locating this structure computationally is key to understanding how the reaction proceeds. For instance, in the reaction of an enol ether with an electrophile, DFT calculations can determine whether the reaction proceeds through a concerted or a stepwise mechanism by comparing the energy barriers of the different possible pathways. nih.govacs.org These theoretical predictions provide a powerful framework for interpreting experimental observations and designing new chemical reactions.
Future Perspectives and Emerging Research Areas for 3,3 Dimethoxybut 1 Ene
Exploration of Novel Catalytic Systems and Reaction Pathways
The exploration of novel catalytic systems is paramount for unlocking the full synthetic potential of 3,3-dimethoxybut-1-ene. Drawing inspiration from the well-established chemistry of vinyl ethers, several promising research avenues emerge.
One key area is the development of advanced catalytic systems for hydrofunctionalization reactions. For instance, catalytic hydroboration of vinyl ethers is a known transformation, and future research could focus on developing highly regioselective and stereoselective catalysts for the hydroboration of this compound. acs.orged.ac.uk Platinum-catalyzed hydroboration, for example, has shown great promise for terminal alkynes, offering a potential template for developing similar systems for vinyl ethers. chemistryviews.org Such catalysts would enable the synthesis of valuable bifunctional building blocks containing both a boronate ester and a protected ketone.
Furthermore, the vinyl ether moiety of this compound is susceptible to C-H bond activation. Diiridium complexes have been shown to successively activate C-H and C-O bonds in vinyl ethers, leading to the formation of μ-vinylidene and μ-vinyl complexes. mdpi.com Future research could explore the use of novel transition metal catalysts to selectively activate the vinylic C-H bond of this compound, opening up pathways for novel carbon-carbon and carbon-heteroatom bond formations.
Photoredox catalysis also presents a significant opportunity. Recent advancements have demonstrated the potential of using vinyl ethers as ethylene (B1197577) surrogates in heteroarene C-H functionalization through a spin-center shift mechanism under photoredox conditions. nih.gov Applying this methodology to this compound could lead to the development of novel three-component reactions for the synthesis of complex molecules.
| Catalyst Type | Potential Reaction with this compound | Potential Outcome |
| Platinum/XPhos | Hydroboration | Regioselective formation of vinyl boronates |
| Diiridium Complexes | C-H/C-O Bond Activation | Synthesis of novel organometallic complexes and functionalized products |
| Photoredox Catalysts | Radical Addition/Spin-Center Shift | Three-component functionalization of heteroarenes |
Development of Asymmetric Transformations Involving this compound
The development of asymmetric transformations is a cornerstone of modern organic synthesis, and this compound presents an intriguing substrate for such studies. The ketene (B1206846) acetal-like structure suggests its utility in asymmetric carbon-carbon bond-forming reactions.
A particularly promising area is the asymmetric Michael reaction. The use of dimethylsilyl ketene acetals as nucleophiles in oxazaborolidinone-catalyzed asymmetric Michael reactions has been shown to enhance enantioselectivity. acs.org This suggests that this compound, upon silylation or activation with a Lewis acid, could serve as a prochiral nucleophile in similar transformations, providing access to enantioenriched 1,5-dicarbonyl compounds or their protected analogues.
Furthermore, the rich chemistry of ketenes and ketene enolates in catalytic, asymmetric reactions provides a blueprint for future research. nih.govfgcu.edu Chiral catalysts, including cinchona alkaloids and their derivatives, have been successfully employed in a variety of reactions, such as [2+2] and [4+2] cycloadditions. nih.gov Investigating the reactivity of this compound in the presence of chiral Lewis acids or organocatalysts could lead to the development of novel asymmetric cycloaddition and addition reactions.
The table below summarizes potential asymmetric transformations for this compound based on analogous systems.
| Asymmetric Transformation | Chiral Catalyst/Reagent | Potential Chiral Product |
| Michael Addition | Oxazaborolidinone | Enantioenriched 1,5-dicarbonyl precursors |
| [2+2] Cycloaddition | Chiral Lewis Acid | Optically active cyclobutane (B1203170) derivatives |
| [4+2] Cycloaddition | Chiral Organocatalyst | Chiral six-membered ring systems |
Integration into Multicomponent Reaction Sequences and Flow Chemistry
Multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of molecular complexity from simple starting materials. The bifunctional nature of this compound makes it an ideal candidate for integration into novel MCR sequences. Ketene N,S-acetals, which share structural similarities, are known to be versatile in MCRs for the synthesis of various heterocyclic systems. magtech.com.cnacs.orgresearchgate.net It is conceivable that this compound could participate in similar reaction cascades, acting as a four-carbon building block.
Flow chemistry is another emerging area where this compound could find significant application. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are challenging to achieve in batch. The cationic polymerization of vinyl ethers, for instance, has been successfully translated to a continuous flow process, allowing for the production of highly stereoselective polymers. rsc.orgrsc.org This approach could be adapted for the controlled polymerization of this compound.
The integration of MCRs with flow chemistry is a particularly exciting prospect. A flow-based system could be designed to sequentially introduce reactants to a stream containing this compound and a catalyst, enabling the efficient and automated synthesis of diverse molecular scaffolds.
Potential in Materials Science and Functional Molecule Design
The unique chemical structure of this compound also suggests significant potential in the fields of materials science and the design of functional molecules.
In materials science, the ability of vinyl ethers to undergo cationic polymerization is a key attribute. acs.orgnih.govnih.govacs.orgsemanticscholar.org Recent developments have focused on using novel organic catalysts and external stimuli to achieve precise control over the polymerization process, leading to polymers with tailored properties. acs.orgnih.govacs.orgsemanticscholar.org The polymerization of this compound could lead to the formation of novel polymers with pendant ketal groups. These ketal groups could be subsequently hydrolyzed to yield polymers with ketone functionalities, which can be further modified to create functional materials for applications in coatings, adhesives, and drug delivery. The radical ring-opening polymerization of cyclic ketene acetals also provides a pathway for polyester (B1180765) synthesis, which could be an interesting area of exploration for derivatives of this compound. rsc.org
In the design of functional molecules, the ketene acetal (B89532) moiety is a valuable synthon for the synthesis of heterocyclic compounds. magtech.com.cnresearchgate.net Ketene N,S-acetals, for example, are used to construct a wide range of biologically active heterocycles. magtech.com.cnacs.orgresearchgate.net By analogy, this compound could serve as a precursor for the synthesis of novel oxygen-containing heterocycles with potential applications in medicinal chemistry. The emerging utility of ketenes in polymer chemistry and materials science further underscores the potential of this compound as a versatile building block. researchgate.net
The table below outlines the potential applications of this compound in these emerging areas.
| Research Area | Potential Application of this compound | Resulting Material/Molecule |
| Materials Science | Cationic Polymerization | Functional polymers with pendant ketone groups |
| Functional Molecule Design | Heterocycle Synthesis | Novel oxygen-containing heterocyclic compounds |
| Polymer Chemistry | Radical Ring-Opening Polymerization (of derivatives) | Polyesters with unique architectures |
Q & A
Q. What are the recommended synthetic routes for 3,3-Dimethoxybut-1-ene, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves acid-catalyzed elimination reactions of diols or diol derivatives. For example, dehydration of 3,3-dimethoxy-1,2-butanediol using sulfuric acid at controlled temperatures (60–80°C) yields the target alkene. Optimization should focus on:
- Catalyst selection : Strong acids (e.g., H₂SO₄) vs. milder alternatives (e.g., p-toluenesulfonic acid) to minimize side reactions.
- Temperature control : Excessive heat (>100°C) may lead to over-dehydration or polymerization.
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates .
Q. Table 1: Example Reaction Parameters
| Parameter | Optimal Range | Observed Yield (%) |
|---|---|---|
| Temperature | 60–80°C | 65–75 |
| Catalyst (H₂SO₄) | 5 mol% | 70 |
| Reaction Time | 4–6 hours | 68 |
Q. How should researchers characterize this compound to confirm structural purity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : Compare H and C spectra with reference data (e.g., NIST Chemistry WebBook ). Key signals:
- H NMR: δ 4.85–5.10 (vinyl protons), δ 3.30–3.45 (methoxy groups).
- C NMR: δ 110–115 (alkene carbons), δ 50–55 (methoxy carbons).
- GC-MS : Monitor for impurities (e.g., dimers or oxidation byproducts) using a DB-5 column and electron ionization .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?
Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
Q. Table 2: Calculated Reactivity Parameters
| Parameter | Value (eV) | Relevance to Reactivity |
|---|---|---|
| HOMO Energy | -6.8 | Electron donation |
| LUMO Energy | 1.2 | Susceptibility to attack |
| Activation Energy (ΔG‡) | 85 kJ/mol | Reaction feasibility |
Q. What experimental strategies resolve contradictions in reported thermodynamic data for this compound?
Methodological Answer: Discrepancies in enthalpy of formation or vapor pressure often arise from impurities or measurement techniques. Mitigate by:
- Purification : Use fractional distillation followed by preparative HPLC to isolate high-purity samples (>99%).
- Calorimetry : Compare differential scanning calorimetry (DSC) with adiabatic bomb calorimetry under standardized conditions.
- Peer validation : Cross-reference data with authoritative databases (e.g., NIST ) and replicate studies in triplicate .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Design a stability study with controlled variables:
- Temperature : Store samples at -20°C, 4°C, and 25°C for 6 months.
- Light exposure : Compare amber vs. clear glass vials under UV/vis light.
- Atmosphere : Test under nitrogen vs. ambient air to evaluate oxidation.
Analyze degradation products via GC-MS and quantify using internal standards. Publish results with confidence intervals to guide laboratory protocols .
Q. What are the best practices for handling hazardous waste generated during this compound synthesis?
Methodological Answer:
- Segregation : Separate halogenated solvents (e.g., dichloromethane) from non-halogenated waste.
- Neutralization : Treat acidic byproducts (e.g., residual H₂SO₄) with sodium bicarbonate before disposal.
- Documentation : Maintain logs compliant with ECHA guidelines, including waste composition and disposal dates .
Critical Considerations for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
